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Cat. No.: B15493370 Get Quote

A recently discovered dual inhibitor of SHP2 and CDK4, designated Shp2/cdk4-IN-1, has

shown promising initial results in preclinical studies for triple-negative breast cancer (TNBC).

However, a comprehensive review of publicly available data reveals a lack of independent

studies to validate the compound's originally reported efficacy and characteristics. This

absence of reproduced data raises questions about the robustness and broader applicability of

the initial findings.

Shp2/cdk4-IN-1 was first described in a 2022 study published in the Journal of Medicinal

Chemistry.[1] The researchers reported that the compound is an orally active and potent dual

inhibitor with IC50 values of 4.3 nM for SHP2 and 18.2 nM for CDK4.[1][2] Their work

demonstrated that the inhibitor could induce G0/G1 cell cycle arrest in TNBC cell lines and

showed significant anti-tumor efficacy in a mouse model of the disease.[1][2]

Despite these promising initial findings, a thorough search of the scientific literature and public

databases has not yielded any subsequent independent studies that have used or validated

Shp2/cdk4-IN-1. This stands in contrast to other well-established inhibitors of SHP2 and

CDK4/6, for which a wealth of data from multiple independent research groups is available.

This comparison guide provides an overview of the published data for Shp2/cdk4-IN-1
alongside data for widely used, alternative SHP2 and CDK4/6 inhibitors. The guide also details

the experimental methodologies for key assays to allow for critical evaluation and to aid

researchers interested in further investigating this dual inhibitor.
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Comparative Analysis of Inhibitor Potency
To provide context for the reported potency of Shp2/cdk4-IN-1, the following tables summarize

its in vitro activity alongside that of other well-characterized SHP2 and CDK4/6 inhibitors.

Table 1: In Vitro Potency (IC50) of SHP2 Inhibitors

Compound Target IC50 (nM)
Cell Line / Assay
Conditions

Shp2/cdk4-IN-1 SHP2 4.3 Biochemical Assay

TNO155 SHP2 11 Biochemical Assay

SHP099 SHP2 71 Biochemical Assay

Table 2: In Vitro Potency (IC50) of CDK4/6 Inhibitors

Compound Target IC50 (nM)
Cell Line / Assay
Conditions

Shp2/cdk4-IN-1 CDK4 18.2 Biochemical Assay

Palbociclib CDK4 11 Biochemical Assay

CDK6 16 Biochemical Assay

Ribociclib CDK4 10 Biochemical Assay

CDK6 39 Biochemical Assay

Abemaciclib CDK4 2 Biochemical Assay

CDK6 10 Biochemical Assay

In Vivo Efficacy
The initial study on Shp2/cdk4-IN-1 reported significant antitumor efficacy in an EMT6

syngeneic mouse model.[2] However, without independent in vivo studies, it is difficult to

assess the broader applicability and reproducibility of these findings across different tumor
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models. In contrast, alternative inhibitors have been extensively studied in various xenograft

and patient-derived xenograft (PDX) models. For instance, the combination of the SHP2

inhibitor TNO155 and the CDK4/6 inhibitor ribociclib has demonstrated durable anti-tumor

activity in in vivo models of malignant peripheral nerve sheath tumors.[3][4][5][6][7]

Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams

are provided.
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SHP2 and CDK4 signaling pathways targeted by Shp2/cdk4-IN-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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